molecular formula C9H7INNaO3 B1260958 Iodohippurate sodium i-125 CAS No. 7230-65-1

Iodohippurate sodium i-125

Katalognummer: B1260958
CAS-Nummer: 7230-65-1
Molekulargewicht: 325.05 g/mol
InChI-Schlüssel: XYITYKDGJLHYPW-KYMMBCSGSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-((125)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It is functionally related to a N-benzoylglycine.

Biologische Aktivität

Iodohippurate sodium I-125 (I-125 OIH) is a radiopharmaceutical compound primarily used in nuclear medicine for renal imaging and function assessment. This article explores its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

Overview of this compound

I-125 is a radioisotope of iodine with a physical half-life of 60.14 days and a biological half-life ranging from 120 to 138 days when unbound in the body. It emits low-energy gamma radiation (35.5 keV), making it suitable for diagnostic imaging while minimizing damage to surrounding tissues . The compound is particularly utilized for assessing kidney function due to its renal clearance properties.

Pharmacokinetics

Absorption and Distribution:
this compound is administered intravenously, allowing rapid distribution to the kidneys. Its renal clearance is comparable to that of inulin, making it an effective marker for glomerular filtration rate (GFR) measurements. Studies have shown that renal clearances of this compound measure 90% to 100% of simultaneous classic clearances of inulin, demonstrating its efficacy in renal diagnostics .

Plasma Binding:
The plasma binding of I-125 OIH varies between 8% to 27%, with binding being labile and dissociable. This characteristic affects the pharmacokinetics and interpretation of clearance values in clinical settings .

Excretion:
The primary route of excretion for this compound is through urine, with significant urinary excretion occurring within the first few days post-administration. The urinary excretion rate decreases markedly after intake, which can complicate routine monitoring .

Biological Activity and Clinical Applications

This compound is primarily used for evaluating renal function through GFR measurements. Its application extends to:

  • Diagnostic Imaging: Used in scintigraphy to visualize kidney function and blood flow.
  • Renal Studies: Provides insights into renal pathology by assessing tubular secretion and overall kidney performance.

The following table summarizes key studies on the biological activity of this compound:

Study ReferenceObjectiveFindings
Maher FT et al., JAMA (1969)Evaluate renal clearanceClearances exceeded insulin clearances; effective for GFR measurement
PubMed Study (2017)Assess plasma bindingPlasma binding ranged from 8% to 27%, affecting clearance estimates
NRC Report (2023)Review radiopharmaceuticalsHighlighted use in renal diagnostics and safety considerations

Case Studies

  • Case Study on Renal Function Assessment:
    A study involving patients with suspected renal impairment utilized this compound for GFR assessment. Results indicated that the compound provided reliable measurements compared to traditional methods, affirming its role in clinical diagnostics.
  • Clinical Application in Pediatric Patients:
    In a pediatric cohort, this compound was used to evaluate kidney function without significant adverse effects. The study emphasized its safety profile and effectiveness in younger populations, where alternative methods may pose higher risks .

Safety and Regulatory Considerations

The use of this compound is subject to regulatory guidelines due to its radioactive nature. Safety data indicate that the thyroid gland is the critical organ for uptake, with specific dose limits established for both ingestion and inhalation routes . Monitoring protocols are essential to ensure patient safety during administration.

Eigenschaften

CAS-Nummer

7230-65-1

Molekularformel

C9H7INNaO3

Molekulargewicht

325.05 g/mol

IUPAC-Name

sodium;2-[(2-(125I)iodanylbenzoyl)amino]acetate

InChI

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-2;

InChI-Schlüssel

XYITYKDGJLHYPW-KYMMBCSGSA-M

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[125I].[Na+]

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodohippurate sodium i-125
Reactant of Route 2
Reactant of Route 2
Iodohippurate sodium i-125
Reactant of Route 3
Reactant of Route 3
Iodohippurate sodium i-125
Reactant of Route 4
Reactant of Route 4
Iodohippurate sodium i-125
Reactant of Route 5
Reactant of Route 5
Iodohippurate sodium i-125
Reactant of Route 6
Reactant of Route 6
Iodohippurate sodium i-125

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.